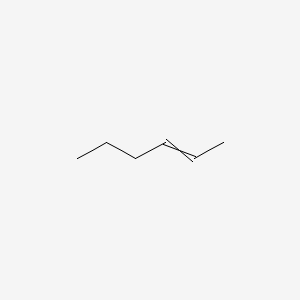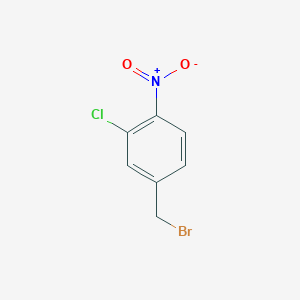![molecular formula C19H16N4O3 B8810751 7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B8810751.png)
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one is a potent small-molecule inhibitor of bromodomain and extraterminal (BET) proteins. BET proteins are key epigenetic regulators of transcription, and their inhibition can suppress the expression of genes that promote oncogenic pathways . This compound has shown efficacy in inhibiting the growth of model cell lines derived from both solid and hematologic tumors in vitro and in vivo .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one involves multiple steps, including the formation of the core structure and subsequent functionalization. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. it is known that the compound is synthesized through a series of organic reactions, including condensation, cyclization, and functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are also proprietary. Typically, such compounds are produced in large-scale reactors under controlled conditions to ensure high purity and yield. The process involves rigorous quality control measures to meet pharmaceutical standards .
化学反应分析
Types of Reactions
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the functionalization of the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms .
科学研究应用
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study the role of BET proteins in various chemical processes.
Biology: Employed in research to understand the biological functions of BET proteins and their involvement in gene regulation.
Industry: Utilized in the development of new therapeutic agents targeting BET proteins.
作用机制
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one exerts its effects by inhibiting BET proteins, which are involved in the regulation of gene expression. The compound binds to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This inhibition leads to the suppression of oncogenes such as c-MYC, FGFR3, and NSD2/MMSET/WHSC1, which are crucial for cancer cell proliferation and survival . Additionally, this compound disrupts the IL-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling pathway, further inhibiting cancer cell growth .
相似化合物的比较
Similar Compounds
INCB057643: Another BET inhibitor with similar mechanisms of action and therapeutic potential.
JQ1: A well-known BET inhibitor used extensively in research.
OTX015: A BET inhibitor with clinical applications in cancer therapy.
Uniqueness
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one is unique due to its specific structural features and potent inhibitory effects on BET proteins. It has shown significant activity in preclinical models of both hematologic and solid tumors, making it a promising candidate for further clinical development .
属性
分子式 |
C19H16N4O3 |
|---|---|
分子量 |
348.4 g/mol |
IUPAC 名称 |
7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one |
InChI |
InChI=1S/C19H16N4O3/c1-10-16(11(2)26-22-10)12-6-7-14-17-18(12)25-9-15(23(17)19(24)21-14)13-5-3-4-8-20-13/h3-8,15H,9H2,1-2H3,(H,21,24) |
InChI 键 |
XYLPKCDRAAYATL-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NO1)C)C2=C3C4=C(C=C2)NC(=O)N4C(CO3)C5=CC=CC=N5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Bromo-3-methylbenzo[b]thiophene](/img/structure/B8810683.png)


![6-Aminobenzo[D][1,3]dioxole-5-carboxamide](/img/structure/B8810694.png)

![2H-[1,4]Oxazino[3,2-c]quinolin-3(4H)-one](/img/structure/B8810707.png)





![Piperidine, 4-[(4-fluorophenyl)thio]-](/img/structure/B8810768.png)

